2-Methylbenzo[g]quinazolin-4-amine
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Overview
Description
2-Methylbenzo[g]quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a methyl group at the 2-position and an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[g]quinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzo[g]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methylbenzo[g]quinazolin-4-amine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. In cancer cells, it can interfere with signaling pathways, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: A closely related compound with a similar core structure but different functional groups.
2-Phenylquinazoline: Another derivative with a phenyl group at the 2-position.
4-Aminoquinazoline: Similar structure with an amine group at the 4-position
Uniqueness
2-Methylbenzo[g]quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its methyl and amine groups contribute to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C13H11N3 |
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Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-methylbenzo[g]quinazolin-4-amine |
InChI |
InChI=1S/C13H11N3/c1-8-15-12-7-10-5-3-2-4-9(10)6-11(12)13(14)16-8/h2-7H,1H3,(H2,14,15,16) |
InChI Key |
QUEFMYHZFFCKAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=N1)N |
Origin of Product |
United States |
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